6-Bromo-8-chloroimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-chloroimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,2-a]pyrazine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-chloropyrazine with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Oxidized or Reduced Forms: Products with altered oxidation states of the imidazo[1,2-a]pyrazine ring.
Scientific Research Applications
Chemistry: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It is also employed in the design of bioactive molecules for potential therapeutic applications .
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. It is used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 6-Bromo-8-chloroimidazo[1,2-a]pyrimidine
- 6-Bromo-8-chloroimidazo[1,2-a]triazine
Uniqueness: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIACFCTBDGFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672055 |
Source
|
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208083-37-7 |
Source
|
Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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